3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde

Catalog No.
S2649117
CAS No.
346611-54-9
M.F
C16H14FIO3
M. Wt
400.188
Availability
In Stock
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3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyd...

CAS Number

346611-54-9

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde

Molecular Formula

C16H14FIO3

Molecular Weight

400.188

InChI

InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3

InChI Key

NKEOMTMBCRRQKA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F

solubility

not available

    Hydrolysis and Photolysis Kinetics of Fubianezuofeng (FBEZF) in Water

    Organic Synthesis

      Application

      The compound (3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)methanol, which is structurally similar to the compound , is used in a wide range of applications, from pharmaceutical research to organic synthesis.

      Methods

      Results

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is an organic compound characterized by the molecular formula C16H14FIO3C_{16}H_{14}FIO_{3}. It belongs to the class of aromatic aldehydes, which are defined by the presence of an aldehyde functional group attached to an aromatic ring. This specific compound features several substituents on its benzene ring: an ethoxy group, a fluorobenzyl ether, and an iodo group. These modifications enhance its chemical reactivity and biological properties, making it a compound of interest in various fields of research.

Due to the lack of specific information, it's important to consider the general safety hazards associated with aromatic aldehydes:

  • Many aromatic aldehydes are irritants to the skin, eyes, and respiratory system [].
  • They may be flammable and should be handled with appropriate precautions [].
Typical of aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids, specifically 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid.
  • Reduction: It can be reduced to yield 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzyl alcohol.
  • Substitution Reactions: The iodo substituent can undergo nucleophilic substitution reactions, leading to various substituted benzaldehyde derivatives depending on the nucleophile used.

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3-Ethoxy-4-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
  • Etherification: The hydroxyl group of 3-Ethoxy-4-hydroxybenzaldehyde is etherified with 4-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to form 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.
  • Iodination: The final step involves iodination using iodine and a suitable oxidizing agent (like sodium iodide) in an acidic medium to yield the target compound.

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is utilized in enzyme interaction studies and as a probe in biochemical assays.
  • Industry: It is employed in developing new materials and as a precursor in synthesizing specialty chemicals.

The interaction studies involving 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde focus on its biochemical properties. The compound's ability to modify enzyme activity or receptor interactions makes it valuable for understanding cellular mechanisms and pathways. Further research could elucidate its potential therapeutic applications or roles in drug development.

Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde, each exhibiting unique properties:

Compound NameKey Features
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehydeLacks the iodo substituent; less reactive in certain substitution reactions.
3-Ethoxy-4-[(4-chlorobenzyl)oxy]-5-iodobenzaldehydeContains a chlorine substituent instead of fluorine, affecting reactivity and interactions.
3-Ethoxy-4-[(4-methylbenzyl)oxy]-5-iodobenzaldehydeSimilar structure but with a methyl group; differences in electronic properties may arise.

Uniqueness

The uniqueness of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde lies in the combination of both fluorobenzyl and iodo substituents. This combination provides distinct electronic effects and reactivity patterns that can be exploited for various chemical and biological applications, setting it apart from its analogs.

The systematic name 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde follows IUPAC rules for polyfunctional aromatic compounds. The numbering prioritizes the aldehyde group at position 1, with substituents ordered by Cahn-Ingold-Prelog priority:

  • Ethoxy (-OCH₂CH₃) at position 3
  • Iodo (-I) at position 5
  • 4-Fluorobenzyloxy (-OCH₂C₆H₄F) at position 4.

Structural Formula

The compound features a benzaldehyde core with three substituents (Figure 1):

  • Aldehyde group at position 1
  • Ethoxy group at position 3
  • Iodo atom at position 5
  • 4-Fluorobenzyl ether at position 4.

SMILES Notation:
O=CC1=CC(I)=C(OCC2=CC=C(F)C=C2)C(OCC)=C1.

Molecular Weight

Calculated molecular weight:
$$
\text{C}{16}\text{H}{14}\text{FIO}_{3} = (16 \times 12.01) + (14 \times 1.01) + 18.998 + 126.904 + (3 \times 16.00) = 400.18 \, \text{g/mol}.
$$

CAS Registry Number

346611-54-9 (assigned by Chemical Abstracts Service).

Physical Description

PropertyValueSource
AppearanceWhite crystalline solid
Melting Point137–138°C
Storage Conditions2–8°C
Purity≥95%

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde [3] [11]. This systematic nomenclature follows established IUPAC principles for naming substituted aromatic aldehydes, where the benzaldehyde core serves as the parent structure [15]. The numbering system begins with the carbon atom bearing the aldehyde group designated as position 1, with subsequent positions numbered sequentially around the aromatic ring [15].

The compound carries the Chemical Abstracts Service registry number 346611-54-9, which provides a unique identifier for chemical databases and regulatory purposes [3] [11]. Alternative nomenclature variations include 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde, which emphasizes the methoxy linkage to the fluorophenyl group [3]. The simplified molecular formula C16H14FIO3 reflects the elemental composition, with a molecular weight of 400.19 grams per mole [3] [9] [11].

PropertyValue
IUPAC Name3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde
Molecular FormulaC16H14FIO3
Molecular Weight400.19 g/mol
CAS Number346611-54-9
InChI KeyNKEOMTMBCRRQKA-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation is CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F, which provides a linear notation describing the molecular structure [3] [11]. The International Chemical Identifier key NKEOMTMBCRRQKA-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [3] [11].

Structural Representation and Molecular Modeling

The molecular architecture of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde consists of two distinct aromatic ring systems connected through an ether linkage [3] [17]. The primary benzene ring contains the aldehyde functionality at position 1, establishing the fundamental aromatic aldehyde character of the molecule [13] [14]. Aromatic aldehydes are characterized by the direct attachment of the formyl group to the benzene ring, which significantly influences their electronic properties and reactivity patterns [13] [19].

The ethoxy group (-OCH2CH3) at position 3 represents an alkoxy substituent, which belongs to the class of electron-donating groups that can participate in resonance interactions with the aromatic system [16] [20]. Alkoxy groups are characterized by an alkyl group singularly bonded to oxygen, and in aromatic systems, the lone pair electrons on oxygen can conjugate with the aromatic ring [16] [31]. This electronic interaction contributes to the overall electron density distribution within the molecule [29].

At position 4, the compound features a fluorobenzyl ether linkage (-OCH2C6H4F), which introduces a second aromatic ring system [17] [31]. This aromatic ether connection represents a benzyl ether where the benzyl group contains a fluorine substituent at the para position [33] [37]. The benzyl group consists of a benzene ring attached to a methylene group, and the presence of fluorine significantly affects the electronic properties of this aromatic system [34] [37].

The iodo substituent at position 5 represents a heavy halogen that exerts strong electron-withdrawing effects through inductive mechanisms [18]. The presence of iodine on the benzene ring creates significant steric and electronic influences that affect both the molecular geometry and chemical reactivity [18] [23]. Studies have demonstrated that iodo substituents on aromatic rings can participate in halogen bonding interactions and influence the sigma-hole characteristics of the molecule [18].

Functional GroupPositionElectronic EffectStructural Significance
Aromatic Aldehyde (-CHO)Carbon-1Electron-withdrawingDefines primary aromatic character
Ethoxy Group (-OCH2CH3)Carbon-3Electron-donatingAlkoxy resonance contribution
Fluorobenzyl EtherCarbon-4Mixed effectsSecondary aromatic system
Iodo Substituent (-I)Carbon-5Electron-withdrawingHeavy halogen influence

The fluorine atom in the benzyl moiety contributes to what has been termed "fluoromaticity," where fluorine substituents on aromatic rings create additional pi-bonding interactions that can further stabilize the aromatic system [34]. This effect arises from fluorine's ability to withdraw electron density through sigma bonds while simultaneously donating electron density back through pi-system interactions [34].

Molecular modeling studies of similar benzaldehyde derivatives have revealed that the three-dimensional conformation is significantly influenced by the steric interactions between substituents and the electronic effects of the various functional groups [25] [26]. The rotatable bonds in the molecule, particularly around the ether linkages, allow for conformational flexibility that can affect intermolecular interactions and chemical reactivity [9].

Constitutional Isomers and Structural Variations

Constitutional isomers of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde can be categorized into several distinct types based on the structural modifications present [21] [22]. Positional isomers represent the most direct variations, where the same functional groups are present but attached at different positions on the aromatic ring systems [2].

A closely related positional isomer is 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde, which differs only in the position of the fluorine atom on the benzyl ring [2] [9]. This compound maintains the same molecular formula C16H14FIO3 but exhibits a molecular weight of 400.18 grams per mole, reflecting slight differences in isotopic contributions [2]. The relocation of fluorine from the para position to the ortho position significantly alters the electronic distribution within the fluorobenzyl moiety [35].

Substitution variants represent another category of structural relatives where specific functional groups are replaced or modified while maintaining the core structural framework [6] [7]. The compound 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde exemplifies this category, lacking the iodo substituent at position 5 . This variant has the molecular formula C16H15FO3 with a significantly reduced molecular weight of 274.29 grams per mole due to the absence of the heavy iodine atom .

Halogen substitution variants demonstrate how different halogen atoms can replace the fluorine in the benzyl moiety while maintaining the overall structural architecture [6] [7]. The compound 4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde represents such a variation, where chlorine replaces fluorine in the benzyl ring [6]. This substitution results in a molecular formula of C16H14ClIO3 and a molecular weight of 416.64 grams per mole [6].

Compound VariationMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Target CompoundC16H14FIO3400.19Reference structure
Positional IsomerC16H14FIO3400.18Fluorine at ortho position
Substitution VariantC16H15FO3274.29No iodo substituent
Halogen VariantC16H14ClIO3416.64Chlorine replaces fluorine
Dihalogen VariantC16H13Cl2IO3451.1Two chlorine atoms

More complex variations include dihalogen substituted derivatives such as 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde, which incorporates two chlorine atoms at the 2 and 4 positions of the benzyl ring [7]. This compound exhibits the molecular formula C16H13Cl2IO3 with a molecular weight of 451.1 grams per mole, demonstrating how multiple halogen substitutions can significantly impact molecular weight and properties [7].

The electronic effects of these structural variations significantly influence the chemical behavior and reactivity patterns of each isomer [22] [29]. Positional changes in halogen substituents alter the electron density distribution and can affect the directing effects during electrophilic aromatic substitution reactions [35]. The presence or absence of specific substituents also influences the molecular polarity, hydrogen bonding capacity, and overall chemical stability [25] [26].

Molecular Weight and Isotopic Distribution

The compound 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde exhibits a molecular weight of 400.18-400.19 grams per mole based on its molecular formula C₁₆H₁₄FIO₃ [1] [2] [3]. This molecular weight places it in the category of moderately heavy organic compounds, which significantly influences its physical properties and behavior.

The isotopic distribution of this compound reflects the natural abundance of isotopes for each constituent element. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotope of each element, is 400.1784 Daltons. The isotopic pattern shows several notable peaks due to the presence of multiple elements with significant isotopic variants [4] [5].

The most prominent isotopic contributions include:

  • The base peak at 400.1784 Da (100% relative abundance) representing the most abundant isotopic combination
  • A secondary peak at 401.1818 Da (17.6% relative abundance) due to ¹³C isotope replacement
  • Additional peaks at 401.1847 Da (14.0% relative abundance) from ²H isotope replacement
  • Minor contributions from ¹⁸O isotope replacements at 402.1826 Da (4.32% relative abundance)

This isotopic distribution pattern is characteristic of organic compounds containing carbon, hydrogen, fluorine, iodine, and oxygen atoms, with the heavy iodine atom contributing significantly to the overall molecular mass [6] .

Physical State and Appearance

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde exists as a solid at room temperature, typically appearing as a crystalline powder to yellow crystalline solid [1] [2] [3]. This physical state is consistent with similar iodobenzaldehyde derivatives, which generally exist as solids due to their molecular weight and intermolecular interactions.

The compound exhibits characteristics typical of halogenated aromatic aldehydes, including:

  • Crystalline structure that facilitates proper storage and handling
  • Yellow coloration commonly observed in iodinated aromatic compounds
  • Stable solid form under normal storage conditions
  • Light sensitivity requiring protection from direct sunlight during storage [6] [8]

The solid-state properties are influenced by the presence of the iodine atom, which increases intermolecular van der Waals forces, and the extended aromatic system with ether linkages that promote crystalline packing [9] [6].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde demonstrate typical behavior for aromatic aldehydes with large substituents. The compound exhibits very limited water solubility (estimated <0.1 g/L) due to its predominantly hydrophobic character and lack of hydrogen bond donors [10] [11] [12].

Aqueous Solubility:
The compound shows very slight solubility in water, consistent with other aromatic aldehydes containing large hydrophobic substituents. This limited aqueous solubility is attributed to the extensive aromatic system, halogen atoms, and the absence of hydrogen bond donors [10] [13] [14].

Organic Solvent Solubility:
The compound demonstrates excellent solubility in organic solvents, particularly:

  • Dichloromethane (50-200 g/L): Highly soluble due to halogen-halogen interactions
  • Dimethyl sulfoxide (100-300 g/L): Excellent solubility in polar aprotic solvents
  • N,N-Dimethylformamide (80-250 g/L): Good compatibility with polar aprotic systems
  • Ethanol and methanol (10-50 g/L): Moderate solubility in polar protic solvents
  • Chloroform (80-200 g/L): High solubility in halogenated solvents [11] [14] [15]

The solubility pattern reflects the compound's lipophilic character, with an estimated LogP value of 3.5-4.2, indicating high lipophilicity and low water solubility [16] [17]. This solubility profile is characteristic of compounds containing aromatic rings with halogen substituents and ether linkages [10] [11].

Melting Point and Thermal Properties

The thermal properties of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde are estimated based on structural analogies with similar iodobenzaldehyde derivatives. The compound is expected to have a melting point in the range of 80-120°C, based on comparison with structurally related compounds such as 4-iodobenzaldehyde (78-82°C) and 3-iodobenzaldehyde (57-60°C) [6] [8] [13].

Thermal Stability:
The compound demonstrates stability up to approximately 150°C under normal atmospheric conditions. Beyond this temperature, thermal decomposition may occur, particularly affecting the iodine-carbon bond and the aldehyde functional group [6] . The presence of the iodine atom makes the compound particularly susceptible to thermal decomposition at elevated temperatures.

Thermal Decomposition:
Like many iodinated aromatic compounds, 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is expected to decompose before reaching its theoretical boiling point. The estimated boiling point range of 280-320°C is based on molecular weight correlations with similar compounds, though experimental determination would be challenging due to decomposition [9] [6].

Storage Considerations:
The compound requires storage at 2-8°C to maintain stability and prevent degradation. It exhibits sensitivity to both air and light, necessitating storage in sealed containers protected from light exposure [2] [3] [6]. These storage requirements are typical for iodinated aromatic compounds, which are prone to oxidation and photodegradation.

XLogP3

3.9

Dates

Last modified: 08-16-2023

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